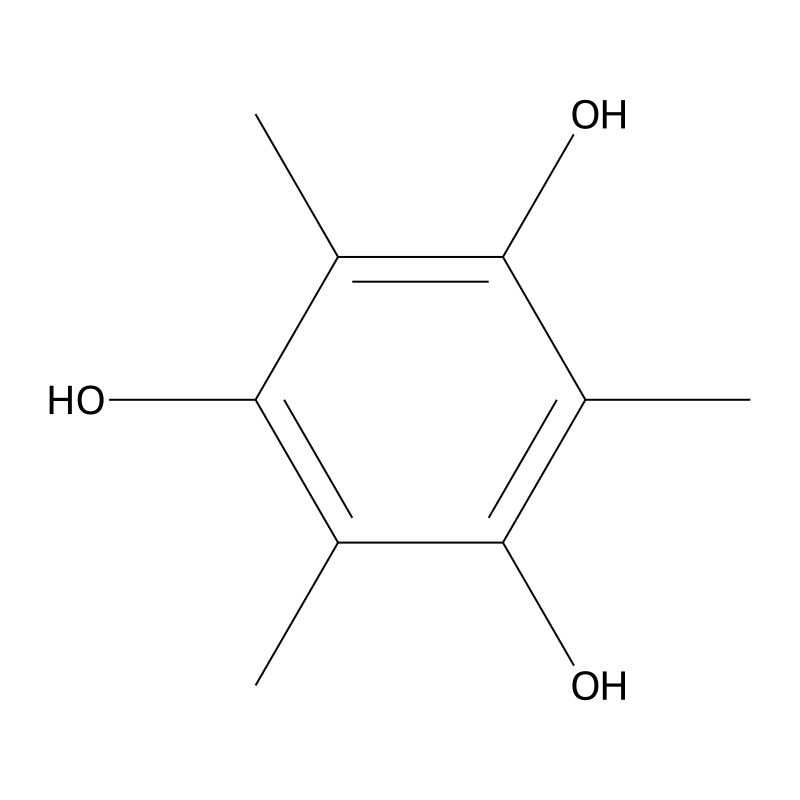Trimethylphloroglucinol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Trimethylphloroglucinol (TMP) is a naturally occurring phenolic compound found in various plants, including brown algae, evening primrose (Oenothera biennis), and the Australian bush food Davidson's plum (Davidsonia pruriens) [1: )]. While its exact mechanism of action varies depending on the specific context, TMP has been investigated for its potential applications in several areas of scientific research:
Anti-inflammatory Effects:
TMP has been shown to possess anti-inflammatory properties in various studies. In vitro studies suggest TMP's ability to inhibit the production of inflammatory mediators like cytokines and chemokines by affecting specific signaling pathways [2: )]. Additionally, animal models have demonstrated TMP's potential to reduce inflammation in conditions like colitis and arthritis [3: ), 4: )]. While these results show promise, further research, including clinical trials, is needed to confirm TMP's effectiveness and safety in humans for treating inflammatory conditions.
Anti-oxidant Activity:
TMP exhibits antioxidant properties by scavenging free radicals and preventing oxidative stress, which is implicated in various health conditions, including cancer, neurodegenerative diseases, and aging [5: )]. In vitro and animal studies have shown TMP's ability to protect cells from oxidative damage and potentially reduce disease risk, although further research is necessary to determine its clinical efficacy in humans [6: )].
Other Potential Applications:
Research is also exploring the potential of TMP in other areas, including:
- Anti-cancer properties: Studies suggest TMP may have anti-cancer effects by inhibiting the growth and proliferation of cancer cells and inducing apoptosis (programmed cell death) [7: )]. However, further research is crucial to establish its efficacy and safety in cancer treatment.
- Antimicrobial activity: Some studies have shown TMP's potential to inhibit the growth of certain bacteria and fungi, suggesting its possible application as a natural antimicrobial agent. However, more research is needed to confirm its effectiveness and explore its potential applications in this field [8: )].
Trimethylphloroglucinol is a phenolic compound derived from phloroglucinol, characterized by the presence of three methyl groups attached to its benzene ring. Its chemical formula is , and it is known for its antispasmodic properties, making it useful in treating various gastrointestinal disorders. The compound appears as a colorless solid and has been utilized in pharmaceutical formulations, notably as an active ingredient in medications like Spasfon, which is prescribed for acute abdominal pain and other related conditions .
The synthesis of trimethylphloroglucinol can be achieved through various methods:
- Methylation of Phloroglucinol: This method involves the methylation of phloroglucinol using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- Condensation Reactions: Trimethylphloroglucinol can also be synthesized through condensation reactions involving appropriate substrates that yield phenolic compounds.
- Biological Synthesis: Some studies suggest that certain microorganisms can biosynthesize trimethylphloroglucinol through polyketide synthase pathways, although this method is less commonly employed for industrial synthesis .
Trimethylphloroglucinol is primarily used in:
- Pharmaceuticals: As an active ingredient in medications for treating abdominal spasms and pain.
- Research: In studies related to gastrointestinal motility and pharmacological effects on smooth muscle.
- Analytical Chemistry: As a reagent in various analytical techniques due to its reactive hydroxyl groups .
Research indicates that trimethylphloroglucinol may interact with other drugs and compounds. Notably, it has been reported to cause allergic reactions when used alongside other antispasmodics like trimebutine and mebeverine. This cross-reactivity necessitates careful monitoring when prescribing these medications together . Further studies are needed to explore its interactions with other pharmaceuticals comprehensively.
Several compounds share structural similarities with trimethylphloroglucinol, including:
| Compound | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Trimethylphloroglucinol | Methylated phenolic | Antispasmodic | Associated with allergic reactions |
| Phloroglucinol | Trihydroxybenzene | Antispasmodic | Weak triprotic acid |
| Trimebutine | Ether derivative | Antispasmodic | Acts on peripheral nervous system |
| Mebeveine | Ether derivative | Antispasmodic | Different mechanism of action |
Uniqueness of Trimethylphloroglucinol
Trimethylphloroglucinol's unique combination of three methyl groups enhances its solubility and alters its biological activity compared to phloroglucinol. Its specific use as an antispasmodic agent while being prone to allergic reactions sets it apart from similar compounds, making it a subject of interest in both clinical and research settings .








